Methylcyclopentadiene dimer
Overview
Description
Methylcyclopentadiene dimer is a chemical compound with the molecular formula C12H16. It is a dimer formed from methylcyclopentadiene, a cyclic diene. This compound is known for its applications in high-performance fuels, particularly in the aerospace industry, due to its high density and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcyclopentadiene dimer is typically synthesized through the Diels-Alder reaction, where two molecules of methylcyclopentadiene undergo a cycloaddition reaction. This reaction is often carried out at elevated temperatures to facilitate the formation of the dimer .
Industrial Production Methods: In industrial settings, the production of this compound involves the thermal cracking of its Diels-Alder dimer, followed by distillation to remove impurities such as cyclopentadiene . The process may also involve the use of dehydrogenation and distillation units to separate and purify the dimer product .
Chemical Reactions Analysis
Types of Reactions: Methylcyclopentadiene dimer undergoes various chemical reactions, including:
Oxidation: Reacts vigorously with strong oxidizing agents.
Reduction: Can react exothermically with reducing agents to release gaseous hydrogen.
Substitution: May undergo autoxidation upon exposure to air, forming explosive peroxides.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers such as potassium permanganate.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Endo-tetrahydrodimethylcyclopentadiene.
Scientific Research Applications
Methylcyclopentadiene dimer has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-density fuels and other chemical compounds.
Biology: Studied for its binding and biological activities in competition with ethylene.
Medicine: Investigated for its potential use in pharmaceuticals and as a curing agent.
Industry: Utilized in the production of rubbers, resins, and surface coatings.
Mechanism of Action
The mechanism of action of methylcyclopentadiene dimer involves its reactivity with various chemical agents. For instance, during hydrogenation, the compound reacts with hydrogen gas in the presence of a Pd/C catalyst, leading to the formation of endo-tetrahydrodimethylcyclopentadiene. This reaction follows the Langmuir-Hinshelwood mechanism, where the organic species and atomic hydrogen adsorb non-competitively on the catalyst surface .
Comparison with Similar Compounds
Dicyclopentadiene: Another dimer of cyclopentadiene, used in similar applications.
Diethyldicyclopentadiene: A derivative with ethyl groups, used in high-performance fuels.
Uniqueness: Methylcyclopentadiene dimer stands out due to its high density and thermal stability, making it particularly suitable for use in high-performance fuels. Its unique structure allows for enhanced solubility in organic solvents compared to other cyclopentadiene derivatives .
Properties
IUPAC Name |
(1S,7R)-4,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h4-5,9-12H,3,6H2,1-2H3/t9-,10-,11?,12?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQYZZHQSZMZIG-QYNFOATHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3CC(C2C1)C=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2[C@@H]3C[C@H](C2C1)C=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CAMEO] Pale yellow liquid with a hydrocarbon odor; [ExxonMobil MSDS] | |
Record name | Methylcyclopentadiene dimer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21152 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
14.2 [mmHg] | |
Record name | Methylcyclopentadiene dimer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21152 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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